molecular formula C15H33O5P B1603245 Polyethylene glycol tridecyl ether phosphate CAS No. 9046-01-9

Polyethylene glycol tridecyl ether phosphate

Cat. No. B1603245
CAS RN: 9046-01-9
M. Wt: 324.39 g/mol
InChI Key: ZFIPQMZIBVDQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyethylene glycol tridecyl ether phosphate, also known as PEG Tridecyl Ether Phosphate , belongs to the class of anionic surfactants . It exhibits excellent properties such as cleansing, emulsifying, dispersing, solubilizing, anticorrosive, antirust, lubricating, antistatic, and wetting abilities . The performance of this compound varies with the number of ethylene oxide (EO) units. It is resistant to high concentrations of alkali but intolerant to hard water. Additionally, it maintains stability at elevated temperatures .


Synthesis Analysis

PEG Tridecyl Ether Phosphate is synthesized by reacting tridecyl alcohol (an alcohol with a 13-carbon alkyl chain) with ethylene oxide (EO) to form a polyethylene glycol chain. The resulting compound is then esterified with phosphoric acid . The degree of ethoxylation (number of EO units) determines its properties and behavior .


Molecular Structure Analysis

The molecular structure of PEG Tridecyl Ether Phosphate consists of a tridecyl alkyl chain (C13H27) attached to a polyethylene glycol (PEG) backbone. The PEG segment contains approximately 12 ethylene oxide (EO) units . The phosphate group is linked to the hydroxyl end of the PEG chain .


Physical And Chemical Properties Analysis

  • HLB (Hydrophilic-Lipophilic Balance) : 14 .

Scientific Research Applications

Emulsion Demulsification

Polyethylene glycol tridecyl ether phosphate (PEGTEP) and its derivatives find significant applications in the field of emulsion demulsification. For example, polyoxyethylene (10) tridecyl ether, a related compound, has been used as a demulsifier agent in breaking water-in-crude oil emulsions. Studies employing the response surface methodology have explored the influence of various factors such as temperature, concentration, and pH on the efficiency of these demulsifiers (Roshan, Ghader, & Rahimpour, 2018).

Biomedical Applications

PEGTEP and its block copolymers like poly(ether-ether) and poly(ether-ester) have been extensively utilized in biomedical applications. Their safety and biocompatibility have led to their approval as excipients by the Food and Drug Administration. These materials are used in drug delivery systems, gene therapy, and tissue engineering. Developments in this area focus on creating active targeting theranostic systems, gene delivery systems, and specialized materials for tissue engineering (He, Shi, Wei, & Qian, 2016).

Polyether Synthesis

In the realm of polymer science, PEGTEP is instrumental in the synthesis of various polyethers, which are crucial in applications ranging from industrial manufacturing to nanomedicine. Methods like the melt self-polycondensation of aliphatic diols have been developed for the preparation of medium and long-chain aliphatic polyethers. These advancements are crucial for sustainable and scalable approaches in polyether synthesis (Basterretxea et al., 2019).

Drug Delivery and Biodegradable Materials

PEGTEP derivatives are also significant in creating biodegradable materials for medical applications. For instance, studies have been conducted on the hydrolytic degradation and protein release properties of thermogelling polyurethane copolymers consisting of PEGTEP derivatives. These materials show potential for controlled drug release and biodegradable thermogelling applications (Loh, Goh, & Li, 2007).

Degradable Phosphate Ester Cross-Linking

PEGTEP derivatives are used in creating degradable and water-swellable cross-linked polymers. These materials, due to their mechanical properties and degradation rates, are considered promising for drug delivery systems and biomedical applications. The synthesis involves reactions forming degradable phosphate esters as cross-linked points, demonstrating potential in the field of biocompatible materials (Liu et al., 2011).

Safety And Hazards

  • Avoidance of High Temperature Exposure : Maintain storage conditions to prevent degradation .

properties

IUPAC Name

2-tridecoxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18/h2-15H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIPQMZIBVDQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26915-70-8
Record name Poly(oxy-1,2-ethanediyl), α-phosphono-ω-(tridecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26915-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70873400
Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Tridecoxyethyl dihydrogen phosphate

CAS RN

9046-01-9, 15108-39-1
Record name PEG-10 Tridecyl ether phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Tridecyloxy)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70873400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-tridecyl-ω-hydroxy-, phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Polyethylene glycol tridecyl ether phosphate
Reactant of Route 2
Reactant of Route 2
Polyethylene glycol tridecyl ether phosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Polyethylene glycol tridecyl ether phosphate
Reactant of Route 4
Polyethylene glycol tridecyl ether phosphate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Polyethylene glycol tridecyl ether phosphate
Reactant of Route 6
Reactant of Route 6
Polyethylene glycol tridecyl ether phosphate

Citations

For This Compound
2
Citations
NCT Dadi, J Bujdák, V Medvecká, H Pálková, M Barlog… - Materials, 2021 - mdpi.com
The main objective of this work was to synthesize composites of polyurethane (PU) with organoclays (OC) exhibiting antimicrobial properties. Layered silicate (saponite) was modified …
Number of citations: 7 www.mdpi.com
Y Xue - 2020 - search.proquest.com
Reactive chemical resin systems based on epoxies and isocyanates are used widely in diverse construction applications, including industrial metal structures coatings, such bridges, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.